n,n,3-Trimethyl-4-(pyridin-4-yl)aniline
Description
N,N,3-Trimethyl-4-(pyridin-4-yl)aniline is a substituted aniline derivative featuring a pyridin-4-yl group at the para position and three methyl substituents (two on the amino group and one at the meta position). Its structure combines electron-donating methyl groups with the π-deficient pyridine ring, enabling unique reactivity and physicochemical properties .
Properties
CAS No. |
74900-63-3 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-pyridin-4-ylaniline |
InChI |
InChI=1S/C14H16N2/c1-11-10-13(16(2)3)4-5-14(11)12-6-8-15-9-7-12/h4-10H,1-3H3 |
InChI Key |
WMPWIJVIYPADFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substitution Patterns
C-N Coupling Reactions
- This compound: Likely synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging the electron-donating methyl groups to enhance reaction yields. Methyl substituents may reduce steric hindrance compared to bulkier groups, favoring mono-substitution .
- N-(Pyridin-4-yl)aniline : Synthesized via copper-catalyzed C-N coupling between 4-chloropyridine and aniline. Yields depend on substituents: electron-donating groups (EDGs) like methyl increase yields (26–49%), while electron-withdrawing groups (EWGs) like nitro reduce yields (6–9%) .
- N,N-Bis(pyridin-4-yl)aniline: Forms as a secondary product in reactions with EWGs (e.g., nitro, cyano) due to reduced electron density at the amino group, favoring bis-substitution (24–42% yield) .
Table 2: Comparative Yields in C-N Coupling Reactions
Physicochemical Properties
- Solubility: The methyl groups in this compound improve solubility in non-polar solvents compared to analogues like 3-chloro-4-(pyridin-4-yl)aniline, which is more polar due to the Cl substituent .
- Stability: Methyl substituents enhance thermal and oxidative stability by sterically protecting the amino group, contrasting with nitro-substituted analogues prone to decomposition under basic conditions .
- Electronic Effects : The pyridin-4-yl group introduces π-acidity, while methyl groups donate electrons, creating a push-pull electronic structure. This contrasts with CF₃-substituted analogues, where strong EWGs dominate .
Crystallographic and Spectroscopic Data
- Methyl groups likely induce different crystal packing compared to unsubstituted derivatives .
- Spectroscopy: The compound’s UV-Vis spectrum would show bathochromic shifts compared to non-methylated analogues due to extended conjugation and EDG effects .
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